
4-Bromo-7,8-difluoroquinoline
Overview
Description
4-Bromo-7,8-difluoroquinoline (CAS: 1189106-43-1) is a halogenated quinoline derivative characterized by a bromine atom at position 4 and fluorine atoms at positions 7 and 8 of the quinoline scaffold. The bromine and fluorine substituents confer unique electronic and steric properties, influencing reactivity, stability, and intermolecular interactions.
Preparation Methods
The synthesis of 4-Bromo-7,8-difluoroquinoline typically involves halogenation reactions. One common method is the bromination of 7,8-difluoroquinoline using bromine or a bromine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at a specific temperature to ensure the selective introduction of the bromine atom at the desired position.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently. These methods often optimize reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
4-Bromo-7,8-difluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the quinoline ring system can generally undergo such transformations under appropriate conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions with amines can yield aminoquinoline derivatives, while cross-coupling reactions can produce various biaryl compounds.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that 4-bromo-7,8-difluoroquinoline and its analogs demonstrate significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways related to cancer progression. For instance, derivatives of 8-hydroxyquinoline have been shown to possess promising anticancer activity due to their ability to chelate metal ions, which are crucial for tumor growth and metastasis .
Antifungal Properties
The compound has also been investigated for its antifungal activities. Studies suggest that quinoline derivatives can inhibit the growth of pathogenic fungi such as Candida albicans. The structure-activity relationship (SAR) of these compounds indicates that modifications at specific positions can enhance their antifungal potency. For example, certain analogs have displayed effective inhibition at concentrations lower than standard antifungal agents like fluconazole .
Chemical Synthesis Applications
Precursor for Radiohalogenation
this compound serves as a valuable precursor in the synthesis of radiolabeled compounds for imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The halogen substituents facilitate the introduction of radioactive isotopes, allowing researchers to track biological processes in vivo. This application is particularly relevant in neuroimaging studies focusing on conditions like Alzheimer's disease .
Synthesis of Functionalized Quinoline Derivatives
The compound can be utilized to synthesize various functionalized quinolines through nucleophilic substitution reactions. These derivatives are essential in developing new pharmaceuticals with improved efficacy and reduced side effects. The ability to modify the quinoline core allows for a wide range of biological activities to be explored .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Bromo-7,8-difluoroquinoline and its derivatives often involves interactions with biological targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . For example, fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Structural and Substituent Analysis
The position and type of halogen substituents significantly affect the physicochemical and biological properties of quinoline derivatives. Key structural analogs include:
Key Observations :
- Halogen Position: Bromine at position 4 (vs.
- Fluorine vs. Chlorine : Fluorine’s small size and strong electronegativity improve metabolic stability compared to chlorine, which may enhance bioavailability in drug design.
Challenges :
- Regioselectivity : Achieving precise halogen placement (e.g., 7,8-difluoro vs. 5,8-difluoro) requires controlled reaction conditions.
- Purification: Halogenated quinolines often require multiple chromatography steps due to similar polarities of byproducts.
Physicochemical Properties
Halogen substituents influence solubility, melting points, and spectral properties:
Compound | Lipophilicity (LogP)* | Solubility (Polar Solvents) | Melting Point (°C) |
---|---|---|---|
This compound | High (~3.5) | Low in water; moderate in DMSO | 150–155† |
6-Bromo-5,8-difluoroquinoline | Moderate (~2.8) | Low in water; high in DCM | 140–145‡ |
4-Bromo-5,8-dichloroquinoline | Very High (~4.2) | Insoluble in water | 160–165§ |
*Estimated based on substituent contributions.
†,‡,§: Values extrapolated from analogous compounds.
Implications :
Biological Activity
4-Bromo-7,8-difluoroquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 246.04 g/mol. Its structure includes a quinoline ring system substituted with bromine and fluorine atoms, which significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit notable antimicrobial activity. A comparative study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of halogen substituents can enhance antibacterial properties.
Compound Name | Activity | Notes |
---|---|---|
This compound | Moderate antibacterial | Effective against Gram-positive bacteria |
1-Cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | Strong antibacterial | Exhibits broad-spectrum activity |
7-Fluoroquinolone | Broad-spectrum antibiotic | Known for its efficacy against multiple pathogens |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It has shown potential in inhibiting the interaction between inflammatory mediators such as MIP-1α and chemokine receptors (CCR1), suggesting a role in immunoregulation and treatment of inflammatory diseases .
Anticancer Activity
The compound's ability to inhibit certain kinases involved in cancer progression has been explored. Preliminary studies indicate that it may act as a selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in tumor cell proliferation and survival . The selectivity towards PI3Kβ isoform was particularly noted in research involving various tumor cell lines.
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of 15 mm against S. aureus, indicating moderate effectiveness. The compound's structural features likely contribute to its interaction with bacterial membranes.
Anti-inflammatory Mechanism Investigation
A study focusing on the anti-inflammatory effects of this compound revealed that it significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions characterized by excessive inflammation.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving halogenation reactions. One common approach utilizes N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the quinoline ring while maintaining the difluorination at positions 7 and 8 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-7,8-difluoroquinoline in laboratory settings?
- Methodological Answer : A common approach involves bromination of 7,8-difluoroquinoline precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 4-position can be achieved via electrophilic aromatic substitution, leveraging the electron-deficient nature of the quinoline ring. Reaction optimization may include temperature control (e.g., 0–25°C) and solvent selection (e.g., DMF or CCl₄) to enhance regioselectivity . Intermediate characterization via HPLC (≥98% purity) ensures fidelity in multi-step syntheses .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and electronic environments. Mass spectrometry (MS) validates molecular weight (MW: 258.05 g/mol), while X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., weak C–H⋯O bonds in quinoline derivatives) . Infrared (IR) spectroscopy identifies functional groups like C-Br and C-F stretches (~550 cm⁻¹ and ~1200 cm⁻¹, respectively).
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods due to potential toxic vapor release. Post-experiment waste must be segregated and processed by certified hazardous waste facilities. Storage at -20°C in amber vials prevents photodegradation .
Advanced Research Questions
Q. How can researchers optimize the bromination step to minimize by-products in this compound synthesis?
- Methodological Answer : Kinetic vs. thermodynamic control studies are essential. For example, lower temperatures (0–5°C) favor regioselective bromination at the 4-position, while excess NBS may lead to di-brominated by-products. Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry (1:1.05 substrate:NBS ratio) improves yield. Computational modeling (DFT) predicts reactive sites, reducing trial-and-error experimentation .
Q. How are contradictions in spectroscopic data resolved for halogenated quinolines?
- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping peaks) are addressed through 2D techniques (COSY, NOESY) or deuterated solvent variations. Conflicting MS fragmentation patterns require high-resolution MS (HRMS) for exact mass validation. Cross-referencing with X-ray structures (e.g., coplanar quinoline rings in single crystals) clarifies ambiguous assignments .
Q. How do difluoro and bromo substituents influence the quinoline ring’s electronic properties?
- Methodological Answer : Electron-withdrawing groups (Br, F) reduce π-electron density, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). UV-Vis spectroscopy quantifies bathochromic shifts in absorption maxima (e.g., 320→350 nm with increased conjugation). Cyclic voltammetry (CV) measures redox potentials, showing increased electrophilicity at the 4-position .
Q. What purification strategies ensure high-purity intermediates in multi-step syntheses?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates. Recrystallization from ethanol/water mixtures enhances purity (>97% by HPLC). For halogenated derivatives, preparative HPLC with C18 columns resolves polar by-products. Stability studies (e.g., -20°C vs. RT storage) prevent degradation during scale-up .
Properties
IUPAC Name |
4-bromo-7,8-difluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRWACGSQHZGJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670920 | |
Record name | 4-Bromo-7,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-43-1 | |
Record name | 4-Bromo-7,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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